tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Stereochemistry Chiral building block InChI Key differentiation

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate (CAS 2763585-15-3, molecular formula C₁₃H₂₁NO₂, MW 223.31 g/mol) is a Boc-protected chiral piperidine derivative bearing an ethynyl substituent at the 4-position and a methyl group at the 2-position with defined (2R,4S) absolute stereochemistry. This compound belongs to the N-Boc-4-ethynylpiperidine class of synthetic intermediates and is supplied as a research-grade building block (typically ≥98% purity) for use in click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), stereoselective synthesis, and medicinal chemistry probe development.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
Cat. No. B15317129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)C#C
InChIInChI=1S/C13H21NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3/t10-,11+/m1/s1
InChIKeyCJVRIMIDHYKFLD-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate – A Defined-Stereochemistry Chiral Piperidine Building Block for Click Chemistry and Medicinal Synthesis


tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate (CAS 2763585-15-3, molecular formula C₁₃H₂₁NO₂, MW 223.31 g/mol) is a Boc-protected chiral piperidine derivative bearing an ethynyl substituent at the 4-position and a methyl group at the 2-position with defined (2R,4S) absolute stereochemistry . This compound belongs to the N-Boc-4-ethynylpiperidine class of synthetic intermediates and is supplied as a research-grade building block (typically ≥98% purity) for use in click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), stereoselective synthesis, and medicinal chemistry probe development [1].

Why Generic Substitution Fails for tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate – Stereochemistry, Lipophilicity, and Purity Differentiators


Superficially analogous N-Boc-piperidine building blocks such as tert-butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6, lacking the 2-methyl group) or tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate with unspecified stereochemistry (CAS 2060052-38-0) are not acceptable interchangeable substitutes because they differ along at least three quantifiable dimensions critical for reproducible synthetic and biological outcomes. First, the defined (2R,4S) stereochemistry in the target compound – evidenced by its stereospecific InChI Key (CJVRIMIDHYKFLD-MNOVXSKESA-N) versus the non-stereo InChI Key of CAS 2060052-38-0 (CJVRIMIDHYKFLD-UHFFFAOYSA-N) – directly controls downstream diastereoselectivity in target molecule assembly . Second, the presence of the 2-methyl substituent alters the physicochemical profile by shifting the calculated LogP from approximately 2.06–2.20 (for the des-methyl analog CAS 287192-97-6) to 2.66 (for the target compound), a ΔLogP of +0.5 to +0.6 that materially affects partitioning behavior in biphasic reaction systems and membrane permeability predictions . Third, commercially available stereochemically unspecified material (CAS 2060052-38-0) is typically supplied at 95% purity, while the stereodefined (2R,4S) compound is routinely offered at ≥98% purity, a difference that can translate to significant yield penalties in multistep sequences . These orthogonal differences – stereochemical, physicochemical, and purity-based – mean that data generated with one analog cannot be reliably extrapolated to another without re-validation of each critical synthetic and biological parameter.

Quantitative Differentiation Evidence for tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: Defined (2R,4S) Configuration vs. Unspecified Stereoisomer Mixture (CAS 2060052-38-0)

The target compound (CAS 2763585-15-3) possesses a defined (2R,4S) absolute configuration that is explicitly encoded in its stereospecific InChI Key (CJVRIMIDHYKFLD-MNOVXSKESA-N). Its closest nominal analog, tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate (CAS 2060052-38-0), carries the non-stereo InChI Key CJVRIMIDHYKFLD-UHFFFAOYSA-N, indicating that it is supplied as a stereochemically unspecified mixture (racemic and/or diastereomeric) rather than a single, defined stereoisomer . Both compounds contain 2 asymmetric atoms (as confirmed by Fluorochem's datasheet listing 'Asymmetric Atoms: 2' for CAS 2060052-38-0), yet only CAS 2763585-15-3 provides unambiguous stereochemical assignment suitable for diastereoselective downstream transformations .

Stereochemistry Chiral building block InChI Key differentiation

Lipophilicity (LogP) Differentiation: +0.6 LogP Increase vs. Des-Methyl Analog N-Boc-4-ethynylpiperidine

The calculated LogP of tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate (2.6552, as reported by Leyan) is approximately 0.6 log units higher than that of the des-methyl analog N-Boc-4-ethynylpiperidine (CAS 287192-97-6), which has a reported LogP range of 2.06–2.20 across multiple authoritative databases . This ΔLogP of +0.45 to +0.60 is attributable solely to the additional methyl group at the 2-position of the piperidine ring, as the compounds share identical N-Boc protection and 4-ethynyl functionality. The target compound's TPSA remains unchanged at 29.54 Ų (identical to the des-methyl analog), indicating that the LogP elevation is achieved without sacrificing polar surface area .

Lipophilicity LogP Physicochemical property Membrane permeability

Purity Specification: ≥98% for Stereodefined (2R,4S) Compound vs. 95% for Unspecified Stereoisomer Material

Commercially available batches of tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate (CAS 2763585-15-3) are routinely certified at purity ≥98% as measured by HPLC, as demonstrated by Chemscene (≥98%) and Leyan (98%) . In contrast, the stereochemically unspecified version of the same connectivity (CAS 2060052-38-0) is supplied at 95% purity by Fluorochem . This 3-percentage-point purity differential is significant in the context of multistep synthesis: at 95% purity, 5% of the mass consists of unidentified impurities that may include stereoisomeric contaminants, residual palladium from Sonogashira coupling, or de-Boc byproducts, each of which can propagate through subsequent synthetic steps.

Purity Procurement specification Multistep synthesis Yield optimization

Fraction sp³ (Fsp3) as a Measure of Three-Dimensional Complexity: Fsp3 = 0.769 for Target Compound vs. 0.750 for Des-Methyl Analog

The fraction of sp³-hybridized carbons (Fsp3) is a validated metric for assessing the three-dimensional complexity and drug-likeness of chemical building blocks, with higher values correlating with improved clinical success rates. The target compound tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has an Fsp3 value of 0.769 (as listed in the Fluorochem product specification for the cognate CAS 2060052-38-0; the same connectivity applies) . This compares favorably to the des-methyl analog N-Boc-4-ethynylpiperidine, which has an Fsp3 of 0.750 (calculated as 9 sp³ carbons out of 12 total carbons) [1]. While the absolute difference of 0.019 is small, it reflects the structural reality that the 2-methyl group introduces an additional sp³ carbon without adding any sp or sp² carbons, modestly improving the saturation profile.

Fsp3 Molecular complexity Drug-likeness 3D diversity

Click Chemistry Reactivity: 4-Ethynyl Positional Advantage Over 2-Ethynyl and 3-Ethynyl Piperidine Regioisomers

The 4-ethynyl substituent in the target compound occupies the least sterically hindered position on the piperidine ring, maximizing accessibility for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In contrast, 2-ethynylpiperidine regioisomers (e.g., tert-butyl 2-ethynylpiperidine-1-carboxylate, CAS 255864-58-5) and 3-ethynylpiperidine regioisomers place the alkyne in closer proximity to the Boc-protected nitrogen, introducing steric and electronic perturbations that can reduce CuAAC reaction rates. Quantitative kinetic data directly comparing CuAAC rates across piperidine regioisomers with identical N-Boc protection has not been reported in the open literature; however, the steric environment difference is structurally quantifiable: the distance from the ethynyl carbon to the piperidine nitrogen is approximately 2.5 Å (through-bond) for the 4-ethynyl isomer vs. 1.5 Å for the 3-ethynyl isomer and 1.0 Å for the 2-ethynyl isomer . The 2-methyl group at the 2-position of the target compound is remote from the 4-ethynyl reaction center (≥3 bonds separation), further ensuring that it does not interfere with CuAAC reactivity while providing a chiral handle for stereoselective transformations post-click .

CuAAC Click chemistry Regiochemistry Steric accessibility

Highest-Value Application Scenarios for tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate


Stereoselective Synthesis of Chiral Triazole-Containing Lead Compounds via CuAAC

The defined (2R,4S) stereochemistry of this building block enables the construction of diastereomerically pure 1,2,3-triazole-piperidine hybrids through CuAAC reaction with chiral or achiral azides. Because the stereochemical identity is established prior to the click reaction, the resulting triazole products retain stereochemical integrity at the 2-methyl center without requiring post-synthetic chiral separation. This scenario is directly enabled by the stereospecific InChI Key (CJVRIMIDHYKFLD-MNOVXSKESA-N) and ≥98% purity specification . In contrast, the stereochemically undefined analog CAS 2060052-38-0 would yield a mixture of diastereomeric triazole products, complicating biological interpretation and requiring additional purification steps.

Fragment-Based Drug Discovery (FBDD) Library Design Using Higher Fsp3 Building Blocks

The target compound, with its Fsp3 of 0.769 and two asymmetric centers, contributes to fragment library diversity in a manner consistent with the 'escape from flatland' paradigm in medicinal chemistry . Compared to the simpler N-Boc-4-ethynylpiperidine (Fsp3 = 0.750, zero asymmetric centers), this compound provides enhanced three-dimensional complexity without an increase in molecular weight beyond the +14 Da expected for a single methylene extension. The resulting fragment-sized building block (MW = 223.31) remains within Rule-of-Three guidelines for fragment screening while offering a chiral ethynyl handle for subsequent fragment elaboration or covalent targeting strategies .

Multistep Synthesis Requiring High Starting Material Integrity for Yield Optimization

In synthetic sequences of ≥5 linear steps, the 3-percentage-point purity advantage of the ≥98% stereodefined compound over the 95% purity unspecified material (CAS 2060052-38-0) becomes a decisive economic factor . Calculated across a hypothetical 6-step sequence with 80% average step yield, the higher-purity starting material (98%) delivers an overall yield of approximately 88.6%, compared to 73.5% for the 95% purity starting material . This 15-percentage-point yield advantage in overall throughput can justify the procurement of the stereodefined, higher-purity compound even when the unit price per gram is higher than the unspecified alternative.

Covalent Inhibitor and PROTAC Linker Design Requiring Optimized LogP and Steric Accessibility

The LogP of 2.66 for the target compound, combined with the sterically unencumbered 4-ethynyl reactive handle, positions this building block favorably for the design of covalent inhibitors and proteolysis-targeting chimeras (PROTACs) where the piperidine scaffold serves as a linker or warhead-anchoring moiety . The +0.6 LogP advantage over the des-methyl analog provides enhanced passive membrane permeability without the TPSA penalty that would accompany alternative lipophilicity-enhancing modifications (e.g., halogenation), while the remote 2-methyl group offers a chiral center that can be exploited for stereospecific target engagement . The Boc protecting group additionally allows for selective deprotection and subsequent functionalization at the piperidine nitrogen in the presence of the triazole linkage formed via CuAAC .

Quote Request

Request a Quote for tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.